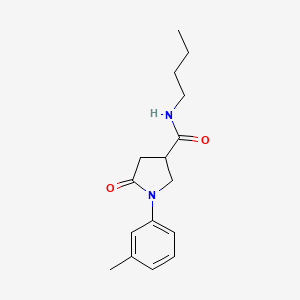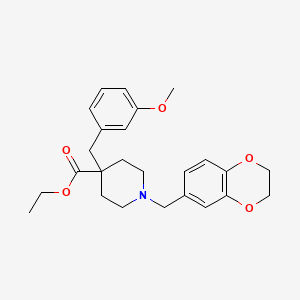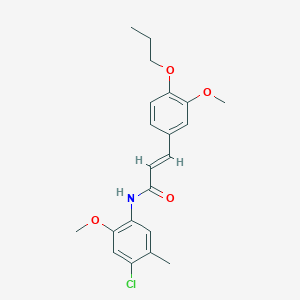
cycloheptyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Vue d'ensemble
Description
Cycloheptyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of Cycloheptyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves the inhibition of the enzyme DPP-4. DPP-4 is involved in the degradation of the incretin hormones GLP-1 and GIP, which are important regulators of glucose metabolism. Inhibition of DPP-4 leads to an increase in the levels of GLP-1 and GIP, which in turn leads to improved glucose homeostasis. Cycloheptyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has also been shown to have anti-inflammatory and neuroprotective effects, which may be mediated by other mechanisms.
Biochemical and Physiological Effects:
Cycloheptyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to be an effective inhibitor of DPP-4, leading to an increase in the levels of GLP-1 and GIP. This increase in incretin hormone levels leads to improved glucose homeostasis. Cycloheptyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has also been shown to have anti-inflammatory and neuroprotective effects, which may be mediated by other mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
Cycloheptyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively inhibit DPP-4, making it a valuable tool for studying the role of DPP-4 in glucose metabolism and other biological processes. However, one of the limitations is its relatively low potency compared to other DPP-4 inhibitors, which may require higher concentrations for effective inhibition. Additionally, its synthetic nature may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Cycloheptyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. One area of research is the development of more potent and selective DPP-4 inhibitors based on the structure of Cycloheptyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. Another area of research is the investigation of the anti-inflammatory and neuroprotective effects of Cycloheptyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, and the identification of the mechanisms underlying these effects. Additionally, the use of Cycloheptyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in combination with other therapeutic agents for the treatment of various diseases is an area of potential future research.
Applications De Recherche Scientifique
Cycloheptyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been widely used in scientific research as a tool to study various biological processes. It has been shown to be an effective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This inhibition leads to an increase in the levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn leads to improved glucose homeostasis. Cycloheptyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
Propriétés
IUPAC Name |
cycloheptyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12-16-14(10-19(2,3)11-15(16)21)20-17(12)18(22)23-13-8-6-4-5-7-9-13/h13,20H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRZSGLKFXCRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)OC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4792438.png)
![N-allyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4792440.png)
![5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4792453.png)

![N'-{[5-(1,3-benzothiazol-2-ylthio)-2-furyl]methylene}-N,N-diethylbenzene-1,4-diamine](/img/structure/B4792469.png)




![methyl 3-(2-fluorobenzyl)-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4792511.png)

![methyl 2-({[8-chloro-2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4792517.png)

![ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate](/img/structure/B4792549.png)